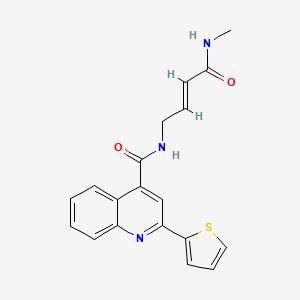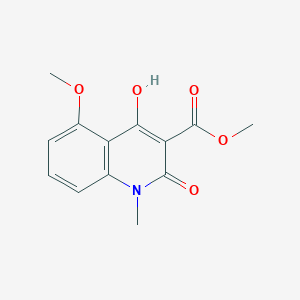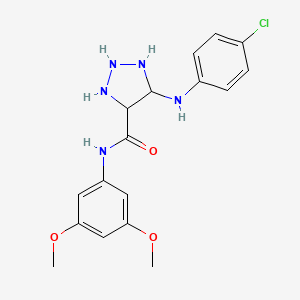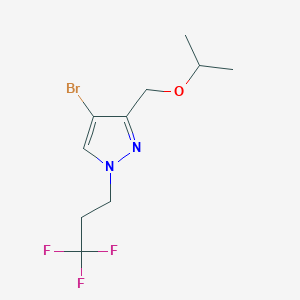
4-bromo-3-(isopropoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-3-(isopropoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole is a chemical compound that has gained attention in the scientific community due to its potential use in various research applications. This compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. In
Mecanismo De Acción
The mechanism of action of 4-bromo-3-(isopropoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole involves its interaction with the GABA-A receptor. This compound acts as a positive allosteric modulator of the receptor, which enhances the binding of GABA to the receptor and increases its activity. This results in the inhibition of neuronal activity and the reduction of anxiety.
Biochemical and Physiological Effects:
Studies have shown that this compound has a significant effect on the biochemical and physiological processes in the body. This compound has been shown to reduce anxiety and increase the activity of the GABA-A receptor. It has also been shown to have anticonvulsant and sedative effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-bromo-3-(isopropoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole in lab experiments is its high affinity for the GABA-A receptor. This makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. However, one limitation of this compound is its potential toxicity, which must be carefully monitored in lab experiments.
Direcciones Futuras
There are several potential future directions for research involving 4-bromo-3-(isopropoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole. One area of interest is its potential use as a new drug for the treatment of anxiety disorders. Further studies are needed to determine its safety and efficacy in humans. Another potential future direction is its use as a tool for studying the role of the GABA-A receptor in various physiological and pathological processes. Additionally, this compound may have potential as a new anticonvulsant or sedative drug. Further research is needed to explore these potential applications.
In conclusion, this compound is a chemical compound that has gained attention in the scientific community for its potential use in various research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been studied extensively. There are several potential future directions for research involving this compound, including its use as a new drug for the treatment of anxiety disorders and as a tool for studying the role of the GABA-A receptor in various physiological and pathological processes.
Métodos De Síntesis
The synthesis of 4-bromo-3-(isopropoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole involves the reaction between 3,3,3-trifluoropropyl-2-bromo-2-methylpropanoate and 4-bromo-1H-pyrazole-3-carbaldehyde in the presence of sodium hydride and dimethylformamide. The reaction is carried out at a specific temperature and pressure to obtain the desired product.
Aplicaciones Científicas De Investigación
4-bromo-3-(isopropoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole has been studied for its potential use in various scientific research applications. One of the main areas of interest is its use as a ligand for the GABA-A receptor. This receptor is involved in the regulation of anxiety and is a target for various drugs used to treat anxiety disorders. Studies have shown that this compound has a high affinity for the GABA-A receptor and may have potential as a new drug for the treatment of anxiety.
Propiedades
IUPAC Name |
4-bromo-3-(propan-2-yloxymethyl)-1-(3,3,3-trifluoropropyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrF3N2O/c1-7(2)17-6-9-8(11)5-16(15-9)4-3-10(12,13)14/h5,7H,3-4,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INSKDZMAKLHKMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCC1=NN(C=C1Br)CCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrF3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S,5R)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-5-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-2-carboxylic acid](/img/structure/B2422017.png)
![3-(4-chlorophenyl)-1-(2-methylbenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![Tert-butyl N-[2-(cyclohexen-1-yl)ethyl]-N-(4-methylpyridin-2-yl)carbamate](/img/structure/B2422022.png)
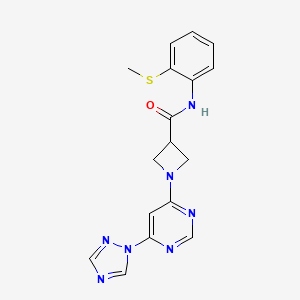
![2,2,4,4,7,7,9,9-Octamethyl-5abeta-isopropyl-1,2,3,4,5a,7,8,9,10,10bbeta-decahydrobenzofuro[2,3-b]benzofuran-1,3,8,10-tetraone](/img/structure/B2422025.png)
![Methyl 5-(4-chlorophenyl)-4,6-dioxo-1,3-diphenyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylate](/img/structure/B2422026.png)
![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-4-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B2422027.png)
![tert-Butyl (1S,5R)-1-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2422028.png)
![6-(2-(Benzo[d]isoxazol-3-yl)acetyl)-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile](/img/structure/B2422030.png)
![N-[2-[[3-(4-chlorophenyl)triazolo[1,5-a]quinazolin-5-yl]amino]ethyl]acetamide](/img/structure/B2422031.png)
